3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains both iodine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of a pre-formed pyrazolo[4,3-c]pyridine derivative using iodine or an iodine-containing reagent under specific reaction conditions . The trifluoromethylation can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate the efficient introduction of iodine and trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrazolo[4,3-c]pyridines .
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrazolo ring, which may affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the iodine atom and pyrazolo ring, leading to different chemical properties and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in containing a trifluoromethyl group but has a fluorine atom instead of iodine, which can alter its reactivity and biological effects.
Uniqueness
3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both iodine and trifluoromethyl groups on a pyrazolo[4,3-c]pyridine scaffold. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as potential biological activities .
Properties
Molecular Formula |
C7H3F3IN3 |
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Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-4-3(1-2-12-5)13-14-6(4)11/h1-2H,(H,13,14) |
InChI Key |
BJAKVPNSSLAFMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)I)C(F)(F)F |
Origin of Product |
United States |
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